2-mercapto-3,5-dimethylBenzoic acid

Description

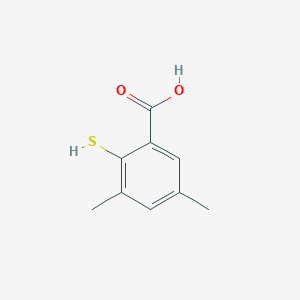

2-Mercapto-3,5-dimethylbenzoic acid is a benzoic acid derivative substituted with a thiol (-SH) group at the 2-position and methyl groups at the 3- and 5-positions. Thiol groups are known for their nucleophilicity and lower pKa (~10) compared to hydroxyl (-OH, pKa ~15–20) and amino (-NH₂, pKa ~30) groups, suggesting distinct reactivity and solubility profiles.

Properties

Molecular Formula |

C9H10O2S |

|---|---|

Molecular Weight |

182.24 g/mol |

IUPAC Name |

3,5-dimethyl-2-sulfanylbenzoic acid |

InChI |

InChI=1S/C9H10O2S/c1-5-3-6(2)8(12)7(4-5)9(10)11/h3-4,12H,1-2H3,(H,10,11) |

InChI Key |

VDSZTQVTDQOAST-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)C(=O)O)S)C |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(=O)O)S)C |

Origin of Product |

United States |

Comparison with Similar Compounds

4-Hydroxy-3,5-Dimethylbenzoic Acid

- Molecular Formula : C₉H₁₀O₃ (MW 166.17)

- CAS RN : 4919-37-3

- Physical Properties : Melting point 222–226°C; purity >97.0% (HPLC) .

- Applications : Used as a reagent in organic synthesis and pharmaceutical intermediates.

- Key Differences : The hydroxyl group enhances hydrogen-bonding capacity, increasing solubility in polar solvents compared to the thiol analog. Its higher melting point suggests stronger intermolecular forces.

2-Amino-3,5-Dimethylbenzoic Acid

- Molecular Formula: C₉H₁₁NO₂ (MW 165.19) .

- CAS RN : 14438-32-5

- Physical Properties : Purity ≥98% (HPLC); moisture content ≤0.5% .

- Reactivity: Undergoes alkylation with ethyl iodide to yield N-diethyl and N-monoethyl derivatives (30–40% yields), demonstrating nucleophilic amino group reactivity .

- Market Data : Produced at 10+ kg scale; used as an intermediate in organic syntheses .

- Key Differences: The amino group confers basicity and participation in condensation reactions, unlike the acidic thiol group. Safety profiles differ, with amino derivatives posing risks of irritation (H315-H319-H335) .

Substituent Effects on Properties and Reactivity

Functional Group Influence

| Property | -SH (Mercapto) | -OH (Hydroxyl) | -NH₂ (Amino) |

|---|---|---|---|

| Acidity (pKa) | ~10 | ~15–20 | ~30 (non-acidic) |

| Nucleophilicity | High | Moderate | High |

| Solubility | Low in polar solvents | High in polar solvents | Moderate (pH-dependent) |

Positional Isomerism

highlights that alkylation of 2-amino-3,5-dimethylbenzoic acid yields N-ethyl derivatives, while its 4-amino isomer produces esters, underscoring the critical role of substituent position . For 2-mercapto derivatives, the ortho-thiol group may sterically hinder reactions or participate in disulfide formation.

Data Tables

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | CAS RN | Melting Point (°C) | Purity | Key Applications |

|---|---|---|---|---|---|

| 4-Hydroxy-3,5-dimethylbenzoic acid | C₉H₁₀O₃ | 4919-37-3 | 222–226 | >97.0% | Pharmaceutical synthesis |

| 2-Amino-3,5-dimethylbenzoic acid | C₉H₁₁NO₂ | 14438-32-5 | N/A | ≥98.0% | Organic intermediates |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.